molecular formula C13H17BrN2O2 B276023 {2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile

{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile

Cat. No. B276023
M. Wt: 313.19 g/mol
InChI Key: HGZSRNCDGQRUEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile, also known as ICI-118,551, is a selective beta-2 adrenergic receptor antagonist. It has been widely used in scientific research for its ability to block the effects of beta-2 adrenergic receptor activation.

Mechanism of Action

{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile acts as a selective beta-2 adrenergic receptor antagonist. It blocks the effects of beta-2 adrenergic receptor activation, which leads to decreased cAMP production and decreased protein kinase A activity. This results in decreased smooth muscle relaxation, decreased insulin secretion, and decreased lipolysis.
Biochemical and Physiological Effects:
{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile has been shown to have a number of biochemical and physiological effects. It has been shown to decrease airway smooth muscle relaxation, decrease insulin secretion, and decrease lipolysis. It has also been shown to have anti-inflammatory effects in the lungs and to improve cardiac function in heart failure.

Advantages and Limitations for Lab Experiments

One advantage of using {2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile in lab experiments is its selectivity for beta-2 adrenergic receptors. This allows researchers to specifically target the effects of beta-2 adrenergic receptor activation. One limitation of using {2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile is its potential for off-target effects. It is important for researchers to carefully control for these effects in their experiments.

Future Directions

There are a number of future directions for research on {2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile. One direction is to investigate its effects on glucose metabolism and insulin sensitivity in obesity and type 2 diabetes. Another direction is to investigate its effects on cardiac function in other types of heart disease. Additionally, researchers could investigate the potential for combination therapy with other drugs that target different pathways in the beta-2 adrenergic receptor signaling pathway.

Synthesis Methods

The synthesis of {2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile involves multiple steps. First, 2,6-dimethoxyphenol is reacted with sodium hydroxide to form the sodium salt. Then, 2-bromo-1-chloroethane is added to the mixture to form 2-bromo-4,6-dimethoxyphenyl ether. Next, the ether is reacted with isopropylamine to form 2-bromo-4-[(isopropylamino)methyl]-6-methoxyphenol. Finally, acetonitrile is added to the mixture to form {2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile.

Scientific Research Applications

{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile has been widely used in scientific research as a selective beta-2 adrenergic receptor antagonist. It has been used to study the role of beta-2 adrenergic receptors in various physiological and pathological conditions, including asthma, heart failure, and obesity. It has also been used to investigate the effects of beta-2 adrenergic receptor activation on insulin secretion and glucose metabolism.

properties

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.19 g/mol

IUPAC Name

2-[2-bromo-6-methoxy-4-[(propan-2-ylamino)methyl]phenoxy]acetonitrile

InChI

InChI=1S/C13H17BrN2O2/c1-9(2)16-8-10-6-11(14)13(18-5-4-15)12(7-10)17-3/h6-7,9,16H,5,8H2,1-3H3

InChI Key

HGZSRNCDGQRUEV-UHFFFAOYSA-N

SMILES

CC(C)NCC1=CC(=C(C(=C1)Br)OCC#N)OC

Canonical SMILES

CC(C)NCC1=CC(=C(C(=C1)Br)OCC#N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.